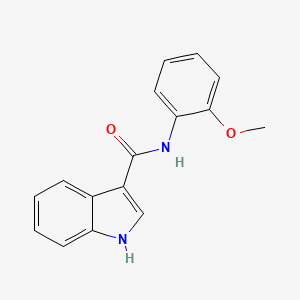

N-(2-methoxyphenyl)-1H-indole-3-carboxamide

Descripción general

Descripción

N-(2-methoxyphenyl)-1H-indole-3-carboxamide is an organic compound with a complex structure that includes an indole core and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1H-indole-3-carboxamide typically involves the reaction of 2-methoxyaniline with indole-3-carboxylic acid. The process can be carried out under various conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyphenyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

The applications of N-(2-methoxyphenyl)-1H-indole-3-carboxamide are varied, spanning pharmaceutical chemistry and pharmacological research. This compound, a derivative of 1H-indole-3-carboxamide, is explored for its potential in creating new therapeutic agents and as a tool in pharmacological studies .

Scientific Research Applications

P2Y12 Receptor Antagonists:

- Anti-thrombotic Applications this compound derivatives are investigated as reversible antagonists of the P2Y12 purinergic receptor . These compounds show promise as platelet antiaggregants, suggesting their potential use in preventing and treating cardiovascular disorders like thromboembolic diseases and restenosis . Thrombosis-related complications are major causes of mortality in industrialized countries, including conditions such as myocardial infarction, angina, stroke, and deep vein thrombosis .

- Alternatives to Clopidogrel The need for novel P2Y12 receptor antagonists with improved properties, such as a better benefit-risk ratio and reversible action, motivates the research into these compounds . Clopidogrel, a commonly used prodrug, irreversibly inhibits platelet activity, while this compound derivatives offer a reversible alternative .

Anticancer Activity:

- Selective Anticancer Agents Research indicates that novel copper (II) coordination compounds containing pyridine thiosemicarbazides, including those with a methoxyphenyl group, exhibit selective anticancer activity . These compounds have been tested against various cancer cell lines, such as HL-60, LNCaP, MCF-7, HepG-2, K-562, HeLa, BxPC-3, and RD, often showing superior activity compared to doxorubicin .

- Impact of Methoxy Position The position of the methoxy group on the phenyl ring influences the antiproliferative effects. For instance, N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide has shown an IC50 range of 0.1–100 µM, with the methoxy group in the ortho position likely enhancing electron density and improving antiproliferative effects . Similar compounds with methoxy groups in the meta and para positions also display notable anticancer activity, highlighting the importance of functional group positioning for achieving high activity .

Enzyme Inhibition:

- α-Glucosidase Inhibitors N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have been designed and synthesized as α-glucosidase inhibitors . These compounds are evaluated for their potential in managing diabetes by inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism .

- Superior Potency These derivatives demonstrate superior potency compared to standard inhibitors like acarbose. For example, one compound showed approximately a 28-fold improvement in inhibitory effect compared to acarbose, and displayed a competitive type of inhibition in enzyme kinetics . Molecular docking studies confirm that these compounds effectively occupy the active site of α-glucosidase .

Antitubercular Activity:

- Structure-Guided Synthesis N-phenylindole derivatives have been synthesized and assessed for antitubercular activity against Mycobacterium tuberculosis (Mtb) . Modifications at the nitrogen of the indole ring, such as the introduction of bulkier aromatic groups, can enhance activity against Mtb .

- MIC Values Studies have determined the minimum inhibitory concentration (MIC) values of these compounds using a microplate alamar blue assay (MABA), providing a quantitative measure of their effectiveness .

Mecanismo De Acción

The mechanism of action of N-(2-methoxyphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine

- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Uniqueness

N-(2-methoxyphenyl)-1H-indole-3-carboxamide stands out due to its unique combination of an indole core and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

N-(2-methoxyphenyl)-1H-indole-3-carboxamide is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily in the areas of anticancer and antimicrobial properties. The compound's structural features contribute to its interaction with various biological targets, leading to diverse pharmacological effects.

Anticancer Activity

Indole derivatives, including this compound, have been shown to possess significant anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .

Table 1 summarizes the anticancer activity of selected indole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induces apoptosis via mitochondrial pathway |

| Indole derivative 1 | A549 (lung cancer) | TBD | Caspase activation |

| Indole derivative 2 | HT29 (colon cancer) | TBD | Disruption of cell cycle |

Note: TBD = To Be Determined; further studies required for precise IC50 values.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar indole derivatives have shown effectiveness against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymatic pathways .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several potential mechanisms have been proposed based on studies of related compounds:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism and proliferation, such as topoisomerases and kinases .

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses to external stimuli .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound. Key findings from SAR studies include:

- Substituent Effects : The presence and position of substituents on the phenyl ring significantly influence biological activity. For instance, methoxy groups at specific positions enhance anticancer potency .

- Indole Ring Modifications : Alterations to the indole core can affect binding affinity and selectivity for biological targets. Compounds with additional functional groups often exhibit improved activity against specific cancer cell lines .

Case Studies

Several studies highlight the potential clinical applications of this compound:

- Study on Anticancer Properties : A recent study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value in the low micromolar range. The study emphasized the compound's ability to induce apoptosis through caspase activation .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing potent inhibitory effects comparable to standard antibiotics .

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-15-9-5-4-8-14(15)18-16(19)12-10-17-13-7-3-2-6-11(12)13/h2-10,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFDFZJLNWVOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.